molecular formula C10H12ClNS B6222355 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride CAS No. 2758001-57-7

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride

Cat. No. B6222355
CAS RN: 2758001-57-7
M. Wt: 213.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride, or 1-(MBT-5-yl)methanamine hydrochloride, is an organic compound belonging to the class of benzothiophenes. It is a white to off-white crystalline solid with a molecular weight of 256.76 g/mol and a melting point of 155-157°C. 1-(MBT-5-yl)methanamine hydrochloride is a widely used compound in the pharmaceutical industry and has a variety of applications in research and medical fields.

Mechanism of Action

1-(MBT-5-yl)methanamine hydrochloride has been found to act as an inhibitor of the enzyme phosphodiesterase (PDE). PDE is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in signal transduction pathways. By inhibiting the activity of PDE, 1-(MBT-5-yl)methanamine hydrochloride increases the levels of cAMP and cGMP, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
1-(MBT-5-yl)methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect in animal models, as well as an anti-allergic effect in humans. It has also been found to have an anticonvulsant effect in animal models, as well as an anxiolytic effect in humans. Additionally, it has been found to have a vasodilatory effect in humans, as well as an anti-hypertensive effect in animals.

Advantages and Limitations for Lab Experiments

The use of 1-(MBT-5-yl)methanamine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available in the market. It is also relatively stable, and can be stored for long periods of time without significant degradation. Furthermore, it is relatively non-toxic, and has been found to be safe for use in laboratory experiments.
However, there are also several limitations to the use of 1-(MBT-5-yl)methanamine hydrochloride in laboratory experiments. It is not suitable for use in high-temperature reactions, as it is sensitive to heat. Additionally, it is not soluble in water, and thus requires the use of organic solvents for dissolution. Furthermore, it has a relatively low solubility in organic solvents, and thus requires the use of high concentrations for dissolution.

Future Directions

1-(MBT-5-yl)methanamine hydrochloride is an important compound with a variety of potential applications in the pharmaceutical industry. Future research should focus on further exploring the pharmacological effects of 1-(MBT-5-yl)methanamine hydrochloride, as well as developing new synthesis methods for the compound. Additionally, further research should focus on exploring the potential applications of 1-(MBT-5-yl)methanamine hydrochloride in the pharmaceutical industry, such as in the synthesis of new drugs. Finally, further research should focus on developing new methods for the delivery of 1-(MBT-5-yl)methanamine hydrochloride for therapeutic purposes, such as through transdermal patches or other delivery systems.

Synthesis Methods

The synthesis of 1-(MBT-5-yl)methanamine hydrochloride involves the condensation of 2-methyl-1-benzothiophene with formaldehyde and hydrochloric acid. The reaction is carried out in a two-step procedure in which first the formaldehyde reacts with the 2-methyl-1-benzothiophene to form an aldehyde intermediate, which is then further reacted with hydrochloric acid to yield 1-(MBT-5-yl)methanamine hydrochloride.

Scientific Research Applications

1-(MBT-5-yl)methanamine hydrochloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. It has also been used in the synthesis of various heterocyclic compounds, such as benzothiophene derivatives, which have potential applications in the pharmaceutical industry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride involves the reaction of 2-methyl-1-benzothiophene with formaldehyde followed by reduction and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-methyl-1-benzothiophene", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-methyl-1-benzothiophene is reacted with formaldehyde in the presence of a base catalyst to form 1-(2-methyl-1-benzothiophen-5-yl)methanol.", "Step 2: The resulting alcohol is then reduced using sodium borohydride to form 1-(2-methyl-1-benzothiophen-5-yl)methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride.", "Step 4: The product is isolated by filtration and washed with water to obtain the final compound." ] }

CAS RN

2758001-57-7

Product Name

1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride

Molecular Formula

C10H12ClNS

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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